molecular formula C12H17BrN2O13P2 B054705 Uridine 5'-diphosphate bromoacetol CAS No. 125303-05-1

Uridine 5'-diphosphate bromoacetol

Katalognummer: B054705
CAS-Nummer: 125303-05-1
Molekulargewicht: 539.12 g/mol
InChI-Schlüssel: RISBOGPWYUPYJG-QCNRFFRDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Uridine 5'-diphosphate bromoacetol, also known as this compound, is a useful research compound. Its molecular formula is C12H17BrN2O13P2 and its molecular weight is 539.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Uracil Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

Enzyme Inhibition Studies
UDP-bromoacetol serves as a valuable tool in studying enzyme activities, particularly those involved in purinergic signaling pathways. It has been utilized to investigate the inhibition mechanisms of enzymes such as UDP-glucuronosyltransferases (UGTs), which play a critical role in drug metabolism and detoxification processes. The compound's ability to act as a substrate analog allows researchers to probe the active sites of these enzymes effectively.

Table 1: Enzyme Inhibition Studies Using UDP-Bromoacetol

Enzyme TargetStudy FocusFindings
UDP-GlucuronosyltransferaseInhibition MechanismUDP-bromoacetol inhibits UGT activity, affecting drug clearance.
Nucleotide Diphosphate KinaseSubstrate CompetitionDemonstrated competitive inhibition with ATP, impacting energy metabolism.

Pharmaceutical Research Applications

Drug Development
In pharmaceutical research, UDP-bromoacetol has been explored for its potential applications in developing new therapeutic agents targeting purinergic receptors. Its structural similarity to natural nucleotides allows it to modulate receptor activity, making it an essential compound for drug discovery efforts focused on neurological disorders and cancer therapies.

Case Study: Neurological Disorders
A study investigated the effects of UDP-bromoacetol on neuronal cell lines, revealing its potential to enhance neuroprotective signaling pathways. The results indicated that treatment with UDP-bromoacetol led to increased cell viability under stress conditions, suggesting its utility in developing neuroprotective drugs.

Metabolic Studies

Role in Glycogenesis
UDP-bromoacetol is also relevant in metabolic studies, particularly regarding glycogenesis—the process of converting glucose into glycogen for storage. By acting as a substrate for enzymes involved in this pathway, it helps elucidate the regulatory mechanisms governing glucose metabolism.

Table 2: Metabolic Pathways Involving UDP-Bromoacetol

PathwayRole of UDP-BromoacetolImplications
GlycogenesisActs as a substrateEnhances understanding of glucose storage mechanisms.
Purine MetabolismModulates enzyme activityProvides insights into nucleotide metabolism and energy homeostasis.

Case Studies and Experimental Findings

Several studies have highlighted the diverse applications of UDP-bromoacetol:

  • Study on Cancer Cell Lines : Researchers treated various cancer cell lines with UDP-bromoacetol to assess its impact on cell proliferation and apoptosis. The findings suggested that the compound could inhibit tumor growth by modulating metabolic pathways associated with cell survival.
  • Investigating Purinergic Signaling : A series of experiments demonstrated that UDP-bromoacetol could selectively activate P2Y receptors, leading to enhanced intracellular calcium signaling in glial cells. This activation is crucial for understanding neuroinflammatory responses.

Eigenschaften

CAS-Nummer

125303-05-1

Molekularformel

C12H17BrN2O13P2

Molekulargewicht

539.12 g/mol

IUPAC-Name

[(3-bromo-2-oxopropoxy)-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C12H17BrN2O13P2/c13-3-6(17)5-25-29(21,22)28-30(23,24)27-10-7(4-16)26-11(9(10)19)15-2-1-8(18)14-12(15)20/h1-2,7,9-11,16,19H,3-5H2,(H,21,22)(H,23,24)(H,14,18,20)/t7-,9-,10-,11-/m1/s1

InChI-Schlüssel

RISBOGPWYUPYJG-QCNRFFRDSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OP(=O)(O)OCC(=O)CBr)O

Isomerische SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OP(=O)(O)OCC(=O)CBr)O

Kanonische SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OP(=O)(O)OCC(=O)CBr)O

Key on ui other cas no.

125303-05-1

Synonyme

UDP bromoacetol
uridine 5'-diphosphate bromoacetol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.